N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxazolidinone ring. This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative under specific conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interaction with biological targets can provide insights into cellular processes and pathways.
Medicine: The medicinal applications of this compound include its potential use as a therapeutic agent. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The methoxyphenyl group enhances the compound's binding affinity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core but differ in their substituents, leading to variations in their biological activity.
Oxazolidinone derivatives: Compounds with similar oxazolidinone structures can exhibit different pharmacological properties based on their substituents.
Uniqueness: N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide stands out due to its combination of functional groups, which provides a unique balance of chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-4-11(5-7-12)18-10-13(22-16(18)20)9-17-15(19)14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPRACLZGGKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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